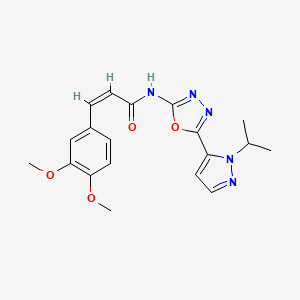

![molecular formula C27H26Cl2N2O5 B2404304 diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate CAS No. 339028-63-6](/img/structure/B2404304.png)

diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

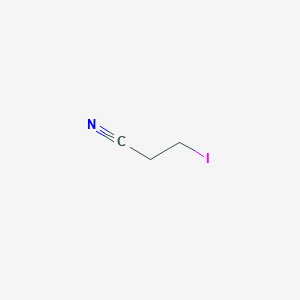

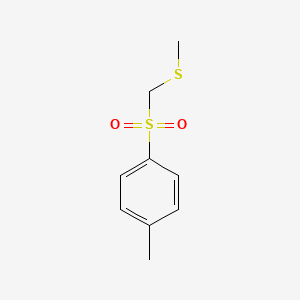

This compound, also known as 1,3-diethyl 2-[({4-benzoyl-1-[(2,4-dichlorophenyl)methyl]-5-methyl-1H-pyrrol-3-yl}amino)methylidene]propanedioate , is a complex organic molecule with the molecular formula C27H26Cl2N2O5 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including benzoyl, dichlorobenzyl, methyl, pyrrol, amino, methylene, and malonate groups . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but these details are not available in the retrieved sources.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 609.2±55.0 °C and a predicted density of 1.26±0.1 g/cm3 . Its pKa is predicted to be -1.46±0.70 .Applications De Recherche Scientifique

Chemical Interactions and Derivative Formation

Diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate, a complex chemical compound, is involved in various chemical interactions and the formation of derivatives. For instance, it's involved in the formation of β-hydrazides of malonic acids, their decarboxylated products, and dihydrazides as main products in low yields. Its derivatives resist pyrazolidinedione formation and exhibit different reactivity patterns based on structural modifications, such as the presence of benzoyl or phenylamino groups (Woodruff & Polya, 1975).

Supramolecular Assembly and Non-Covalent Interactions

The compound also plays a role in the study of supramolecular assemblies. Derivatives of diethyl 2-(((aryl)amino)methylene)malonate (DAM) show co-planar molecular structures and strong intramolecular N–H⋯O hydrogen bonding, forming graph-set motifs and chelate rings. These structures demonstrate the significance of non-covalent interactions, such as hydrogen bonding and Cl⋯Cl interactions, in the stability and formation of supramolecular assemblies (Shaik et al., 2019).

Formation of Heterocyclic Compounds

Moreover, this compound is crucial in synthesizing heterocyclic compounds. For instance, its reactions with various active methylene compounds under specific conditions lead to the formation of heterocyclic derivatives. These reactions demonstrate the compound's reactivity and its potential application in synthesizing complex molecular structures, offering insights into the mechanisms of cyclization and molecular interaction (La-ongthong et al., 2022).

Synthetic Applications in Organic Chemistry

The compound's synthetic utility is further demonstrated in various organic reactions. For instance, it is used in the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, highlighting its role in synthesizing pharmacologically relevant compounds and its potential in the field of medicinal chemistry (Wang, Fawwaz, & Heertum, 1995).

Propriétés

IUPAC Name |

diethyl 2-[[[4-benzoyl-1-[(2,4-dichlorophenyl)methyl]-5-methylpyrrol-3-yl]amino]methylidene]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26Cl2N2O5/c1-4-35-26(33)21(27(34)36-5-2)14-30-23-16-31(15-19-11-12-20(28)13-22(19)29)17(3)24(23)25(32)18-9-7-6-8-10-18/h6-14,16,30H,4-5,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTMHJOPVJWQGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CN(C(=C1C(=O)C2=CC=CC=C2)C)CC3=C(C=C(C=C3)Cl)Cl)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26Cl2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2404221.png)

![ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate](/img/structure/B2404230.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2404233.png)